molecular formula C16H26N2O2S B5837212 2,5-DIMETHYL-N-[3-(PIPERIDIN-1-YL)PROPYL]BENZENE-1-SULFONAMIDE

2,5-DIMETHYL-N-[3-(PIPERIDIN-1-YL)PROPYL]BENZENE-1-SULFONAMIDE

Cat. No.: B5837212
M. Wt: 310.5 g/mol
InChI Key: BXXKROFEPLICIY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,5-DIMETHYL-N-[3-(PIPERIDIN-1-YL)PROPYL]BENZENE-1-SULFONAMIDE is an organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features a benzene ring substituted with two methyl groups and a sulfonamide group attached to a piperidine ring via a propyl chain.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-DIMETHYL-N-[3-(PIPERIDIN-1-YL)PROPYL]BENZENE-1-SULFONAMIDE typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might include the use of continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

2,5-DIMETHYL-N-[3-(PIPERIDIN-1-YL)PROPYL]BENZENE-1-SULFONAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides under basic or acidic conditions.

Major Products

Scientific Research Applications

2,5-DIMETHYL-N-[3-(PIPERIDIN-1-YL)PROPYL]BENZENE-1-SULFONAMIDE has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,5-DIMETHYL-N-[3-(PIPERIDIN-1-YL)PROPYL]BENZENE-1-SULFONAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to bind to active sites and inhibit enzyme activity. This can lead to various biological effects, depending on the target and pathway involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,5-DIMETHYL-N-[3-(PIPERIDIN-1-YL)PROPYL]BENZENE-1-SULFONAMIDE is unique due to the presence of both the piperidine ring and the methyl-substituted benzene ring. This combination enhances its biological activity and makes it a valuable compound for medicinal chemistry and biological studies .

Properties

IUPAC Name

2,5-dimethyl-N-(3-piperidin-1-ylpropyl)benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H26N2O2S/c1-14-7-8-15(2)16(13-14)21(19,20)17-9-6-12-18-10-4-3-5-11-18/h7-8,13,17H,3-6,9-12H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXXKROFEPLICIY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)S(=O)(=O)NCCCN2CCCCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H26N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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